N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
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Overview
Description
The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a type of 1-benzo[1,3]dioxol-5-yl-indole . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines . They have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . A series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides have been designed .Molecular Structure Analysis
The molecular structure of these compounds involves a 1-benzo[1,3]dioxol-5-yl-indole core . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been published .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . The Se-Se bond in a related compound, diselenide, can be cleaved with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one, is 206.24 g/mol . It has a topological polar surface area of 35.5 Ų .Scientific Research Applications
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antitubercular Activity
Substituted cinnamides, which are structurally similar to the compound , have been found to possess antitubercular activity . This suggests that “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” could potentially be used in the development of new antitubercular drugs.
Anti-Inflammatory Agents
Substituted cinnamides have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Substituted cinnamides have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Substituted cinnamides have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antifungal Activity
Substituted cinnamides have been found to possess antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.
Mechanism of Action
Future Directions
These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The introduction of chlorine and bromine atoms brings a higher activity than compounds containing fluorine and iodine atoms .
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGGGBPCCXXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide |
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